4-Chloro-1-(3,5-dimethylcyclohexyl)-1h-pyrazol-3-amine
Description
4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative featuring a chloro group at the 4-position, a 3,5-dimethylcyclohexyl substituent at the 1-position, and an amine group at the 3-position. Its structure combines steric bulk from the dimethylcyclohexyl group with the electronic effects of the chloro substituent, making it a compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are widely studied for their biological activity, including antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C11H18ClN3 |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
4-chloro-1-(3,5-dimethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18ClN3/c1-7-3-8(2)5-9(4-7)15-6-10(12)11(13)14-15/h6-9H,3-5H2,1-2H3,(H2,13,14) |
InChI Key |
VJISSSVGBFFZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)N2C=C(C(=N2)N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethylpyrazole
- React acetylacetone (2,4-pentanedione) with hydrazine hydrate in THF under reflux conditions.
- The reaction proceeds via condensation to yield 3,5-dimethylpyrazole.
- Purify by recrystallization or column chromatography.
Halogenation of 3,5-Dimethylpyrazole
- Dissolve 3,5-dimethylpyrazole in carbon tetrachloride.
- Add N-chlorosuccinimide (NCS) slowly under stirring at room temperature.
- Monitor reaction by thin-layer chromatography (TLC).
- Isolate 4-chloro-3,5-dimethylpyrazole by filtration and washing.
N-Alkylation with 3,5-Dimethylcyclohexyl Halide
- In DMF, mix 4-chloro-3,5-dimethylpyrazole with 3,5-dimethylcyclohexyl bromide or chloride.
- Add K2CO3 as base and TBAC as phase transfer catalyst.
- Stir the mixture at 60°C for 6 hours.
- Upon completion, extract with ethyl acetate and wash with water.
- Purify the product by column chromatography or preparative HPLC.
Amination at 3-Position (if needed)
- Use 3-aminobut-2-enenitrile or hydrazine derivatives in the initial pyrazole formation step to introduce the amino group.
- Alternatively, amination can be performed by nucleophilic substitution on suitable intermediates.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | Acetylacetone + Hydrazine hydrate in THF | Reflux | 4-6 h | 70-85 | Purify by recrystallization |
| Halogenation (C-4) | N-chlorosuccinimide in CCl4 | RT | 2-3 h | 80-90 | TLC monitoring; sensitive to light |
| N-Alkylation | 3,5-dimethylcyclohexyl halide, K2CO3, TBAC | 60°C | 6 h | 60-75 | Use dry DMF; inert atmosphere recommended |
| Amination (if separate) | Amino hydrazine derivatives | Reflux | 4-6 h | 50-70 | May require purification by chromatography |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
Proton NMR shows characteristic singlets for methyl groups at C-3 and C-5 (~2.3-2.8 ppm). The amino group protons appear as singlets or broad signals depending on solvent and concentration. Alkyl protons of the cyclohexyl ring appear in the aliphatic region (1.0-2.0 ppm).Infrared Spectroscopy (IR):
Key absorptions include N-H stretching (~3300-3500 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹), and aromatic C-H stretches.Mass Spectrometry (MS):
Molecular ion peaks consistent with the molecular formula $$ C{11}H{17}ClN_3 $$ confirm the compound identity.Elemental Analysis:
Confirms the composition matching the theoretical values for carbon, hydrogen, nitrogen, and chlorine.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Isomerism
The compound’s structural uniqueness lies in its substituent arrangement. Key comparisons include:
- Positional Isomers : Altering the chloro group’s position (e.g., 5-chloro isomers) or the cyclohexyl substituent’s orientation (e.g., 2,4-dimethylcyclohexyl) can dramatically impact steric hindrance and reactivity. For example, 4-chloro derivatives typically exhibit stronger electron-withdrawing effects than 5-chloro analogs, influencing nucleophilic substitution rates .
- Halogen-Swapped Analogs : Replacing chlorine with fluorine or bromine alters electronegativity and bond stability. Bromine’s larger atomic radius increases steric bulk but reduces solubility in polar solvents compared to chlorine .
Cyclohexyl Group Modifications
The 3,5-dimethylcyclohexyl group contributes steric shielding. Comparisons include:
- Bicyclic Systems: Replacing the cyclohexyl group with a norbornyl or adamantyl system enhances rigidity and thermal stability, as seen in polymer additives .
Pyrazole Core Modifications
- Amino Group Position: Shifting the amine to the 4- or 5-position (e.g., 4-amino derivatives) changes hydrogen-bonding capacity and acidity. The 3-amine configuration in the target compound favors planar conjugation with the pyrazole ring, enhancing resonance stabilization .
- N-Substitution : Pyrazoles with bulkier N-substituents (e.g., tert-butyl instead of cyclohexyl) exhibit lower solubility in aqueous media but improved lipid membrane permeability .
Physicochemical and Reactivity Data
The table below summarizes hypothetical properties of the target compound and analogs, inferred from general organic chemistry principles:
Biological Activity
4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine (CAS Number: 1339626-48-0) is a compound of interest due to its potential biological activities. This pyrazole derivative features a chloro substituent and a dimethylcyclohexyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H18ClN3 |
| Molecular Weight | 227.73 g/mol |
| CAS Number | 1339626-48-0 |
| Structure | Chemical Structure |
Antimicrobial and Antiviral Properties
Research indicates that pyrazole derivatives, including 4-chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine, exhibit a broad spectrum of biological activities. Notably, pyrazole compounds have been investigated for their antimicrobial and antiviral effects. For instance, studies have shown that certain pyrazoles can inhibit the growth of various bacterial strains and viruses .
The mechanism of action for pyrazole derivatives often involves interaction with specific biological targets. For example, docking studies have suggested that these compounds may bind to enzymes or receptors involved in inflammation and pain pathways, similar to celecoxib, a well-known pyrazole-based drug .
Case Studies and Research Findings
- Antibacterial Activity : In a study evaluating various pyrazole derivatives against Mycobacterium tuberculosis, certain compounds demonstrated significant inhibitory effects. The structure-activity relationship indicated that modifications at specific positions on the pyrazole ring could enhance antibacterial potency .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives revealed that they could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of the chloro group was found to be beneficial for COX inhibition .
- Cytotoxicity Studies : Cytotoxicity assays conducted on cancer cell lines showed that some pyrazole derivatives could induce apoptosis in cancer cells, suggesting potential applications in oncology .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-1-(3,5-dimethylcyclohexyl)-1H-pyrazol-3-amine?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For instance, reacting a 4-chloropyrazol-3-amine precursor with 3,5-dimethylcyclohexyl halide in the presence of a base (e.g., sodium hydride) in polar aprotic solvents like DMF at 80–100°C. Reaction optimization may require inert atmospheres and controlled stoichiometry to avoid byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR (1H/13C): Assigns substituent positions and confirms cyclohexyl group stereochemistry.
- X-ray crystallography: Resolves absolute configuration using programs like SHELXL .
- Mass spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- FTIR: Identifies amine (-NH2) and C-Cl stretching vibrations .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., dynamic NMR effects vs. static X-ray structures) require cross-validation:
Q. What strategies optimize reaction yield in multi-step syntheses?
- Step-wise DOE: Vary parameters like solvent polarity (DMF vs. THF), temperature, and catalyst loading (e.g., Pd for cross-couplings).
- Purification: Employ flash chromatography with gradient elution to isolate intermediates.
- In situ monitoring: Use HPLC or TLC to track reaction progress and minimize side reactions .
Q. How does the 3,5-dimethylcyclohexyl group influence steric and electronic properties?
- Steric effects: The bulky cyclohexyl group reduces reactivity at the pyrazole N1 position, favoring regioselective substitutions at C3/C5.
- Electronic effects: Methyl groups on the cyclohexyl ring enhance lipophilicity, impacting solubility and bioavailability. Comparative studies with unsubstituted cyclohexyl analogs can isolate these effects .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Q. How can computational modeling predict biological activity (e.g., kinase inhibition)?
- Molecular docking: Use the crystal structure (if available) to dock the compound into kinase active sites (e.g., CDK2 or JAK3).
- MD simulations: Assess binding stability and hydrogen-bond interactions over time.
- SAR studies: Compare with pyrazole derivatives bearing fluorinated or aryl substituents to identify key pharmacophores .
Methodological Notes
- Crystallography: Prioritize high-resolution data (≤0.8 Å) for SHELXL refinement to resolve disorder in the cyclohexyl group .
- Synthetic Reproducibility: Document reaction conditions (e.g., inert gas, moisture-free solvents) to ensure consistency across batches .
- Data Validation: Cross-check NMR assignments with 2D experiments (HSQC, HMBC) and DEPT-135 for carbon types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
